molecular formula C11H10O B14259765 1-(2-Ethynylphenyl)propan-1-one

1-(2-Ethynylphenyl)propan-1-one

Cat. No.: B14259765
M. Wt: 158.20 g/mol
InChI Key: VALIUHPPCMMNDO-UHFFFAOYSA-N
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Description

1-(2-Ethynylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₀O It is a member of the aryl ketone family, characterized by the presence of a phenyl group substituted with an ethynyl group at the second position and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)propan-1-one typically involves the reaction of 2-ethynylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Friedel-Crafts acylation, where 2-ethynylbenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethynylphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Ethynylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethynylphenyl)propan-1-one and its derivatives involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Ethynylphenyl)propan-1-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-(2-ethynylphenyl)propan-1-one

InChI

InChI=1S/C11H10O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h1,5-8H,4H2,2H3

InChI Key

VALIUHPPCMMNDO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1C#C

Origin of Product

United States

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